cis-Decahydronaphthalene-d18

Catalog No.
S1539768
CAS No.
28788-42-3
M.F
C10H18
M. Wt
156.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Decahydronaphthalene-d18

CAS Number

28788-42-3

Product Name

cis-Decahydronaphthalene-d18

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecadeuterionaphthalene

Molecular Formula

C10H18

Molecular Weight

156.36 g/mol

InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D,10D

InChI Key

NNBZCPXTIHJBJL-XRRAJICISA-N

SMILES

C1CCC2CCCCC2C1

Canonical SMILES

C1CCC2CCCCC2C1

Isomeric SMILES

[2H]C1(C(C(C2(C(C(C(C(C2(C1([2H])[2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H]

cis-Decahydronaphthalene-d18 is a deuterated isotopologue of decahydronaphthalene, characterized by the replacement of all hydrogen atoms with deuterium atoms, resulting in the molecular formula C10D18\text{C}_{10}\text{D}_{18}. This compound is a saturated bicyclic hydrocarbon, specifically a form of cis-decalin, where the two cyclohexane rings are fused together with the bridgehead hydrogens in a cis configuration. The presence of deuterium enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to its isotopic purity and stability.

Isotopically labeled Decahydronaphthalene for NMR studies

cis-Decahydronaphthalene-d18 (cDHS-18) is a specifically isotopically labeled form of cis-decalin, a bicyclic hydrocarbon. The "d18" designation indicates that all 18 hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen with a neutron in its nucleus. This isotopic substitution makes cDHS-18 a valuable tool in nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of molecules.

  • Deuterium has a spin of 1, similar to hydrogen's spin of ½. However, the larger mass of deuterium leads to a different resonance frequency in the NMR spectrum compared to hydrogen. This difference allows researchers to distinguish between signals originating from protons (¹H) and deuterons (²H) in a molecule.

Applications in studying protein-ligand interactions

cDHS-18 is particularly useful in studying protein-ligand interactions. Proteins are biological molecules that perform various functions within cells. Ligands are small molecules that bind to specific sites on proteins, often regulating their activity. By selectively deuterating the ligand, researchers can use NMR to probe the interaction between the protein and the ligand at the atomic level.

  • Deuterium labeling simplifies the NMR spectrum of the ligand, making it easier to identify signals arising from specific regions of the molecule. This allows researchers to map the binding site of the ligand on the protein and understand the interactions between the two molecules.

Advantages of cis-Decahydronaphthalene-d18

cDHS-18 offers several advantages over non-deuterated cis-decalin for NMR studies:

  • Improved spectral resolution: Deuterium labeling reduces signal overlap in the NMR spectrum, leading to clearer and more interpretable data.
  • Reduced background noise: The different resonance frequencies of protons and deuterons minimize background noise from solvent and other non-deuterated components in the sample.
  • Enhanced sensitivity: Deuterium labeling can sometimes improve the sensitivity of NMR experiments, allowing researchers to detect weaker signals.

  • Oxidation: This compound can undergo oxidation to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to products such as decalin derivatives with hydroxyl or carbonyl groups.
  • Reduction: Although it is already a saturated hydrocarbon, further reduction can yield more saturated hydrocarbons.
  • Substitution: Halogenation reactions can occur, where deuterium atoms are substituted with halogen atoms using reagents like chlorine or bromine.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Chlorine gas in the presence of ultraviolet light.

The biological activity of cis-Decahydronaphthalene-d18 is primarily explored through its role as a deuterated solvent or tracer. In biological studies, it aids in tracing metabolic pathways due to the distinct signals provided by deuterium in nuclear magnetic resonance spectroscopy. This feature allows researchers to investigate protein-ligand interactions at an atomic level, making it valuable for understanding biochemical processes.

cis-Decahydronaphthalene-d18 is synthesized through catalytic hydrogenation of naphthalene or tetralin in the presence of deuterium gas. The reaction typically requires catalysts such as palladium or platinum and is conducted under high pressure and temperature conditions to ensure complete hydrogenation. In industrial settings, continuous flow reactors and advanced catalyst systems are employed to enhance efficiency and yield.

The compound has diverse applications across multiple fields:

  • Chemistry: Used as a solvent and a deuterated standard in nuclear magnetic resonance spectroscopy.
  • Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
  • Medicine: Investigated for potential use in drug delivery systems and as a tracer in pharmacokinetic studies.
  • Industry: Utilized in the production of specialty chemicals and as a high-performance solvent.

Interaction studies utilizing cis-Decahydronaphthalene-d18 focus on its role as a tracer in metabolic studies and its ability to provide detailed insights into molecular interactions through nuclear magnetic resonance spectroscopy. Its isotopic labeling allows for precise tracking of compounds within biological systems, contributing significantly to research on drug interactions and metabolic pathways.

cis-Decahydronaphthalene-d18 is often compared with several similar compounds:

CompoundDescriptionUnique Features
trans-DecahydronaphthaleneAnother isomer of decahydronaphthaleneDifferent spatial arrangement of hydrogen atoms
Decahydronaphthalene (mixture)A mixture of both cis and trans isomersCommonly used in various applications
TetrahydronaphthaleneA partially hydrogenated form of naphthaleneContains four additional hydrogen atoms

Uniqueness

cis-Decahydronaphthalene-d18 stands out due to its complete deuteration, which provides distinct advantages in nuclear magnetic resonance spectroscopy and tracer studies. Its isotopic purity and stability make it particularly valuable for scientific research compared to its non-deuterated counterparts.

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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